molecular formula C11H19NO9 B13845764 N-Acetyl-D-[2,3-13C2]neuraminic Acid

N-Acetyl-D-[2,3-13C2]neuraminic Acid

Cat. No.: B13845764
M. Wt: 311.26 g/mol
InChI Key: SQVRNKJHWKZAKO-YYJPHSFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-D-[2,3-13C2]neuraminic Acid is a labeled form of N-Acetyl-D-neuraminic acid, a nine-carbon carboxylated monosaccharide with an N-acetyl group at the 5-position. This compound is a member of the sialic acids family, which are found in cell surface glycolipids and glycoproteins. N-Acetyl-D-neuraminic acid plays a crucial role in various biological processes, including cellular recognition, virus invasion, and cell adhesion .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-D-neuraminic acid can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and biosynthesis. One common method involves the enzymatic synthesis using N-acetyl-glucosamine 2-epimerase for epimerization and N-acetyl-D-neuraminic acid lyase for aldol condensation. This method uses pyruvate and N-acetyl-glucosamine as substrates .

Industrial Production Methods: Industrial production of N-Acetyl-D-neuraminic acid often employs whole-cell biocatalysts. For example, engineered Escherichia coli strains can be used to produce N-Acetyl-D-neuraminic acid by assembling a two-step heterologous pathway consisting of N-acetyl-D-glucosamine 2-epimerase and N-acetyl-D-neuraminic acid aldolase . This method has been optimized to achieve high yields and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-D-neuraminic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of N-Acetyl-D-neuraminic acid include pyruvate, N-acetyl-glucosamine, and various enzymes such as N-acetyl-glucosamine 2-epimerase and N-acetyl-D-neuraminic acid lyase . Reaction conditions often involve specific temperatures, pH levels, and substrate concentrations to optimize the yield and efficiency of the reactions.

Major Products Formed: The major products formed from the reactions of N-Acetyl-D-neuraminic acid include various derivatives of sialic acids, which have significant biological and industrial applications .

Scientific Research Applications

N-Acetyl-D-neuraminic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other sialic acid derivatives. In biology, it plays a role in studying cellular recognition and virus invasion mechanisms. In medicine, it is used in the development of antiviral drugs and as a nutraceutical for infant brain development . Industrially, it is used in the production of glycoproteins and glycolipids for various applications .

Mechanism of Action

N-Acetyl-D-neuraminic acid exerts its effects by interacting with specific molecular targets and pathways. It is involved in cellular recognition events, virus invasion, and cell adhesion. The compound acts as a receptor for influenza viruses, allowing attachment to mucous cells via hemagglutinin, an early step in acquiring influenza virus infection . Additionally, it plays a role in regulating immune responses and tumorigenesis .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-Acetyl-D-neuraminic acid include N-Glycolylneuraminic acid and other sialic acids . These compounds share structural similarities but differ in their biological functions and applications.

Uniqueness: N-Acetyl-D-neuraminic acid is unique due to its specific role in human biology as the predominant sialic acid found in human cells. Its involvement in critical biological processes, such as virus invasion and cellular recognition, makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H19NO9

Molecular Weight

311.26 g/mol

IUPAC Name

(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl](2,3-13C2)oxane-2-carboxylic acid

InChI

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1/i2+1,11+1

InChI Key

SQVRNKJHWKZAKO-YYJPHSFESA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([13CH2][13C](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.